

An In-Depth Technical Guide to 3-Methyl-isothiazol-5-ylamine Hydrobromide

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Compound of Interest

Compound Name: 3-Methyl-isothiazol-5-ylamine hydrobromide

Cat. No.: B1423579

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Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. **3-Methyl-isothiazol-5-ylamine hydrobromide** is a key heterocyclic building block, valued by researchers and drug development professionals for its utility in constructing more complex molecular architectures. As the salt form of 5-amino-3-methylisothiazole, it offers improved handling and stability while retaining the reactive potential of the free amine. This guide provides a comprehensive overview of its chemical identity, a validated synthesis protocol for its parent compound, its applications as a precursor in modern drug discovery, and essential safety protocols for laboratory handling.

Chemical Identity and Properties

A precise understanding of a reagent's properties is fundamental to its effective application in synthesis and research. This section outlines the nomenclature and key physicochemical data for **3-Methyl-isothiazol-5-ylamine hydrobromide**.

Nomenclature and Chemical Identifiers

- IUPAC Name: 3-methyl-1,2-thiazol-5-amine;hydrobromide
- Synonyms: 3-Methylisothiazol-5-amine hydrobromide, 5-Isothiazolamine, 3-methyl-, hydrobromide (1:1)

- CAS Number: 1208081-54-2
- Molecular Formula: C₄H₇BrN₂S
- Molecular Weight: 195.08 g/mol

Physicochemical Data

The properties of this compound are summarized in the table below for quick reference.

Property	Value	Source
Appearance	Off-white solid	[1]
Purity	Typically ≥95%	[1]
Storage Temperature	Room temperature	[1]
Parent Compound	5-amino-3-methylisothiazole (CAS: 24340-76-9)	

Synthesis and Characterization

The synthesis of 5-amino-3-methylisothiazole, the free base of the title compound, is a well-established process. The hydrobromide salt can then be readily formed by treating the free base with hydrobromic acid. The primary route involves the oxidative cyclization of a β -iminothioamide precursor. This approach is both efficient and reliable, making it a cornerstone for accessing this class of compounds.

Synthesis of 5-Amino-3-methylisothiazole (Parent Compound)

The following protocol is based on the method described by Adams and Slack, which provides a robust pathway to the isothiazole core.[\[2\]](#)

Core Reaction: Oxidative ring-closure of β -iminothiobutyramide.

Causality: The choice of an oxidizing agent, such as chloramine-T or hydrogen peroxide, is critical.[\[2\]](#) It facilitates the intramolecular cyclization by forming the nitrogen-sulfur bond, which

is the key step in constructing the isothiazole ring. The β -iminothiobutyramide starting material contains the pre-assembled C-C-C-N and S framework necessary for this transformation.

Experimental Protocol:

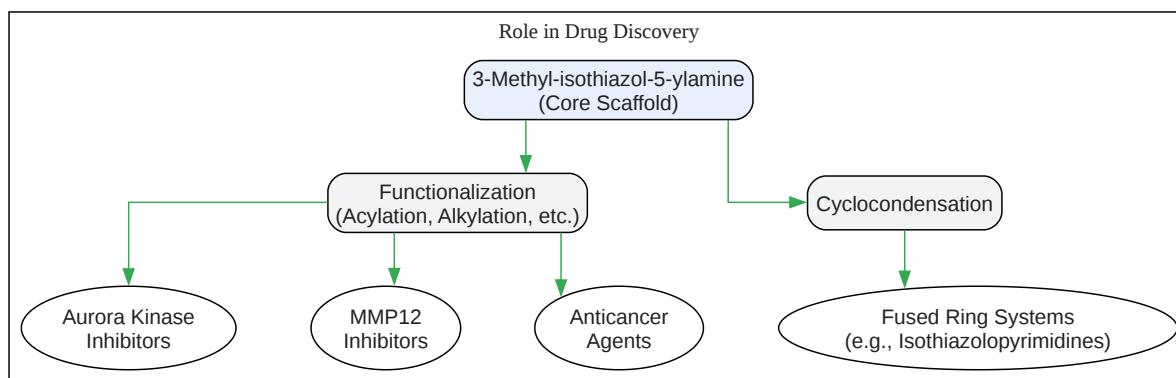
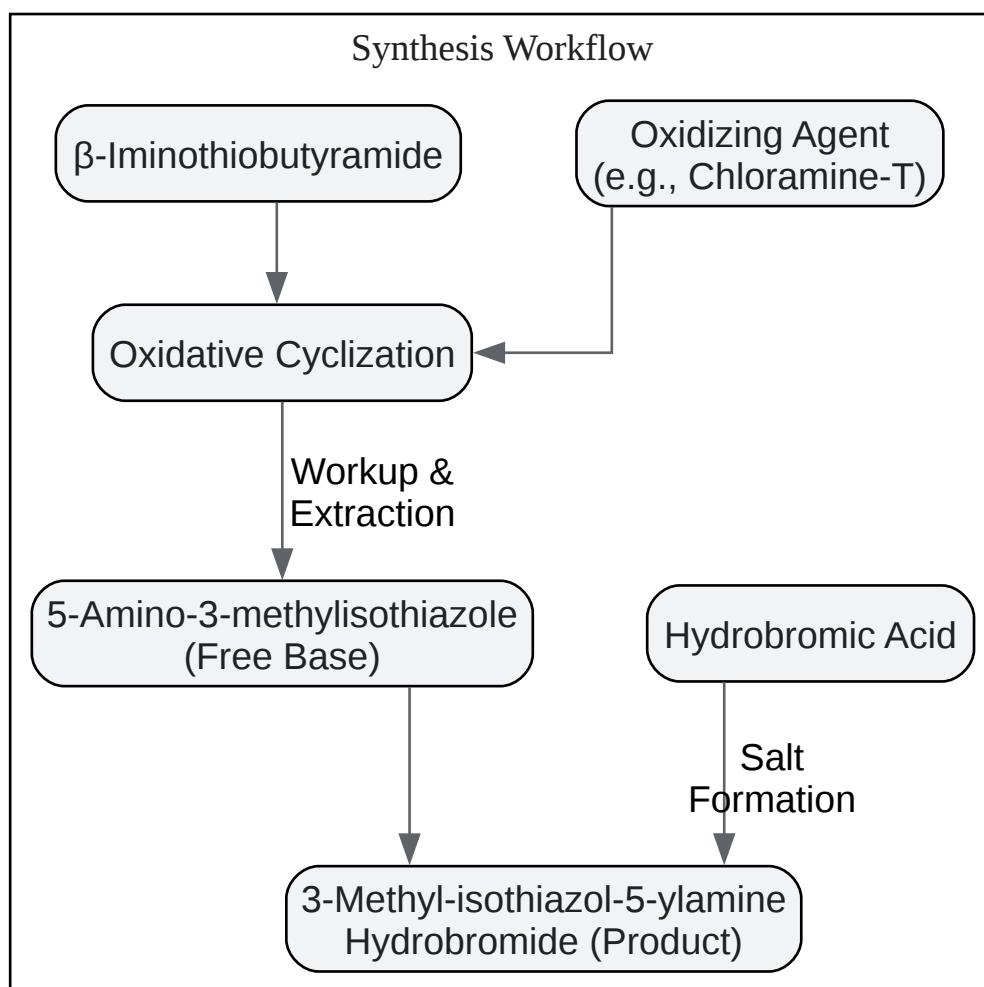
- Preparation of Oxidizing Agent Solution: Prepare a solution of the chosen oxidizing agent (e.g., chloramine-T trihydrate) and sodium hydroxide in water, maintaining the temperature below 40°C.[2]
- Reaction Execution: To the cooled oxidizing solution, slowly add powdered β -iminothiobutyramide with vigorous stirring. The exotherm should be carefully controlled to prevent side reactions.[2]
- Workup and Extraction: Once the reaction is complete, make the solution alkaline with sodium hydroxide and extract the product into a suitable organic solvent, such as diethyl ether.[2]
- Purification of Free Base: The combined organic extracts are dried over a suitable drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield 5-amino-3-methylisothiazole as an oil.[2]
- Salt Formation (to yield the title compound): The resulting free base can be dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrobromic acid to precipitate **3-Methyl-isothiazol-5-ylamine hydrobromide**. The solid is then collected by filtration and dried.

Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is employed. This self-validating system confirms the successful synthesis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure, showing the characteristic shifts for the methyl group, the isothiazole ring protons/carbons, and the amine group.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

- Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amine and the C=N and C=C bonds within the heterocyclic ring.



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